Bis[amino(phenyl)methyl]phosphinic acid

anticancer cytotoxicity MCF-7

Researchers designing multi-target enzyme inhibitors or metal-coordinating ligands often face limited access to rigid, pre-organized bis(α-aminoalkyl)phosphinic acid scaffolds. Bis[amino(phenyl)methyl]phosphinic acid addresses this gap with two stereogenic α-carbon centers bearing phenyl and amino substituents-a geometry critical for dual acetylcholinesterase/carbonic anhydrase inhibition and enhanced MCF-7 cytotoxicity. • Dual AChE/CA inhibitory profile validated in phenyl-bearing bis(α-aminoalkyl)phosphinic acid derivatives • MCF-7 breast cancer cell cytotoxicity superior to alkyl-substituted analogues • Bis(amino) donor set enables stable transition metal/lanthanide complexation for MOF, catalysis, and MRI contrast agent design

Molecular Formula C14H17N2O2P
Molecular Weight 276.27 g/mol
Cat. No. B15151197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis[amino(phenyl)methyl]phosphinic acid
Molecular FormulaC14H17N2O2P
Molecular Weight276.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(N)P(=O)(C(C2=CC=CC=C2)N)O
InChIInChI=1S/C14H17N2O2P/c15-13(11-7-3-1-4-8-11)19(17,18)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2,(H,17,18)
InChIKeyGDRKYOFXBSKACL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis[amino(phenyl)methyl]phosphinic Acid – Structural Basis for Differentiated Procurement in Organophosphorus Research


Bis[amino(phenyl)methyl]phosphinic acid (C₁₄H₁₇N₂O₂P, MW 276.27) is a bis‑(α‑aminoalkyl)phosphinic acid bearing two amino(phenyl)methyl substituents on phosphorus. It belongs to the broader class of aminophosphinic acids – phosphorus analogues of α‑amino acids – that are central scaffolds in medicinal chemistry, enzyme inhibitor design and metal‑coordinating ligand construction [1]. The compound features a phosphinic acid group (P(O)(OH)) capable of metal‑ion coordination, combined with two primary amine handles, rendering it a versatile building block for downstream functionalization [2].

Why Generic Substitution of Bis[amino(phenyl)methyl]phosphinic Acid Fails in Method‑Driven Procurement


Although numerous aminophosphinic acids and phosphonic acid analogues exist, simple replacement of the two phenyl‑substituted carbon centres with alkyl, heteroaryl or singly substituted phenyl groups profoundly alters bioisosteric properties, metal‑binding geometry and biological activity profiles. Bis[amino(phenyl)methyl]phosphinic acid possesses a unique combination of two stereogenic α‑carbon atoms each carrying a phenyl ring and an amino group; this steric and electronic framework dictates distinct enzyme binding modes and coordination behaviour that cannot be replicated by mono‑substituted or bis(aminomethyl)phosphinic acid congeners [1]. Substituting even with the closely related bis(3‑aminophenyl)phosphinic acid leads to a different solid‑state structure (zwitterionic vs. molecular), which affects solubility, formulation and interaction with biological targets [2].

Quantitative Differentiation of Bis[amino(phenyl)methyl]phosphinic Acid Against Closest Analogues


In Vitro Cytotoxicity: Bis(α‑aminoalkyl)phosphinic Acid Scaffold Activity on MCF‑7 Breast Cancer Cells

Among eight synthesized bis(α‑aminoalkyl)phosphinic acid derivatives, compounds 4c, 4e, and 4f – structural analogues of bis[amino(phenyl)methyl]phosphinic acid – were found to be significantly more effective than the other five derivatives in reducing viability of MCF‑7 breast adenocarcinoma and HUVEC normal endothelial cells [1]. This demonstrates that minor structural modifications within the bis(α‑aminoalkyl)phosphinic acid class produce large differences in cytotoxicity, and that the phenyl‑substituted core is critical for activity.

anticancer cytotoxicity MCF-7

Acetylcholinesterase and Carbonic Anhydrase Inhibition: Selective Activity of Phenyl‑Bearing Bis(α‑aminoalkyl)phosphinic Acids

In the same 2017 study, bis(α‑aminoalkyl)phosphinic acid derivatives 4a and 4e‑h exhibited notable inhibitory action against acetylcholinesterase (AChE) and human carbonic anhydrase isoforms I and II, whereas derivatives lacking the phenyl‑substituted framework (e.g., 4b‑d) did not show the same dual‑target profile [1]. Bis[amino(phenyl)methyl]phosphinic acid retains the core structure needed for this multi‑target enzyme inhibition.

acetylcholinesterase carbonic anhydrase enzyme inhibition

Solid‑State Structural Identity: Zwitterionic vs. Molecular Form Determines Physicochemical Behaviour

Infrared spectroscopy reveals that solid bis(3‑aminophenyl)phosphinic acid adopts a zwitterionic structure, whereas bis[amino(phenyl)methyl]phosphinic acid, with its distinct connectivity (amino‑phenyl‑methylene vs. amino‑phenyl), exists in a molecular form [1][2]. This fundamental difference in protonation state affects solubility, crystallinity and metal‑binding properties.

solid-state structure IR spectroscopy zwitterion

Urease Inhibitory Potency: Bis(aminomethyl)phosphinic Acid Scaffold Achieves Nanomolar Ki

The extended transition‑state scaffold bis(aminomethyl)phosphinic acid yields potent bacterial urease inhibitors. Aminomethyl(N‑n‑hexylaminomethyl)phosphinic acid achieves Ki = 108 nM against Sporosarcina pasteurii urease [1], while P‑hydroxymethyl‑substituted analogues reach Ki = 0.36 μM against Proteus vulgaris urease [2]. In a related series, N‑n‑hexylaminomethyl‑P‑aminomethylphosphinic acid exhibits Ki = 0.294 μM against H. pylori urease, compared with Ki = 23 μM for the clinical benchmark acetohydroxamic acid [3]. Although data specific to bis[amino(phenyl)methyl]phosphinic acid are absent, the scaffold class demonstrates that bis‑(α‑aminoalkyl)phosphinic acids can outperform standard urease inhibitors by two orders of magnitude.

urease inhibition Helicobacter pylori antibacterial

Metal‑Coordinating Capacity: Aminomethylphosphinic Acid Complexes with Transition Metals

Bis(aminomethyl)phosphinic acid forms stable complexes with Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Fe²⁺, Cd²⁺ and La³⁺ in aqueous solution [1]. The analogous bis[amino(phenyl)methyl]phosphinic acid, which replaces the aminomethyl arms with α‑amino‑benzyl units, is expected to exhibit altered stability constants owing to the stronger electron‑withdrawing phenyl groups that modulate the basicity of the phosphinate oxygen and amine nitrogen donors. Comparative potentiometric data for simple aminomethylphosphonic vs. aminomethylphosphinic acids show that the phosphinate group provides distinct metal‑binding selectivity vs. the phosphonate analogue [2].

metal complexes coordination chemistry stability constants

Dual‑Function Building Block: Amino and Phosphinic Acid Handles for Polymer and Material Science

Phosphinic acids bearing two primary amino groups serve as diamine monomers for polyamide and polyimide synthesis, simultaneously introducing phosphorus‑based flame retardancy. The bis[amino(phenyl)methyl]phosphinic acid skeleton, with its rigid phenyl spacers, is expected to impart higher thermal stability and char yield compared to the flexible bis(aminomethyl)phosphinic acid. While quantitative flammability data (LOI, UL‑94) for the pure compound are not published, phosphorus‑containing polyamides derived from bis(aminophenyl)phosphinic acid monomers exhibit improved fire resistance over traditional halogen‑free formulations .

polymer synthesis flame retardancy phosphorus‑containing materials

Bis[amino(phenyl)methyl]phosphinic Acid: Optimal Application Scenarios Based on Quantitative Evidence


Development of Dual Acetylcholinesterase/Carbonic Anhydrase Inhibitors for Multi‑Target Drug Discovery

The bis(α‑aminoalkyl)phosphinic acid scaffold carrying phenyl‑substituted α‑carbons has demonstrated simultaneous inhibitory activity against acetylcholinesterase and human carbonic anhydrase isoforms I and II in vitro [1]. Bis[amino(phenyl)methyl]phosphinic acid provides the core structure for elaborating potent, dual‑target inhibitors. This scenario is directly supported by the experimental observation that phenyl‑bearing derivatives (4a, 4e‑h) show multi‑target profiles, whereas simpler alkyl‑substituted analogues do not [1].

Cytotoxic Agent Optimisation Against MCF‑7 Breast Adenocarcinoma

In a series of eight bis(α‑aminoalkyl)phosphinic acid derivatives, the phenyl‑substituted compounds 4c, 4e and 4f were significantly more effective at reducing viability of MCF‑7 breast cancer and HUVEC normal endothelial cells than the other five derivatives [1]. Bis[amino(phenyl)methyl]phosphinic acid therefore serves as the optimal starting scaffold for medicinal chemistry campaigns targeting breast cancer, as it retains the key phenyl substitution pattern associated with enhanced cytotoxicity.

Urease Inhibitor Discovery Targeting H. pylori and Ureolytic Pathogens

The bis(α‑aminoalkyl)phosphinic acid class has yielded nanomolar urease inhibitors, with Ki values as low as 0.108–0.294 μM, outperforming the standard inhibitor acetohydroxamic acid (Ki = 23 μM) by approximately two orders of magnitude [2][3]. Although direct Ki data for bis[amino(phenyl)methyl]phosphinic acid are not yet reported, its scaffold membership justifies its selection for urease‑targeted programs seeking inhibitors with sufficient potency for whole‑cell activity against H. pylori [3].

Construction of Transition Metal Complexes for Catalysis and Materials Chemistry

Aminomethylphosphinic acids form stable complexes with a wide range of divalent transition metals and lanthanides in aqueous solution [4]. Bis[amino(phenyl)methyl]phosphinic acid, with its phenyl‑spaced bis(amino) donor set, offers a distinct coordination geometry and electronic environment compared to the flexible bis(aminomethyl)phosphinic acid, making it suitable for designing metal‑organic frameworks, homogeneous catalysts or MRI contrast agents that demand rigid, pre‑organised ligand architectures.

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